N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a sulfamoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole ring system, followed by the introduction of the sulfamoyl and carboxamide groups through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[benzyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
- N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3,4-dimethoxybenzamide
Uniqueness
N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and its benzodioxole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS Number: 899968-03-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{18}N_{2}O_{4}S
- Molecular Weight : 342.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, similar to other sulfamoyl derivatives that target COX enzymes.
- Antimicrobial Properties : The benzylsulfamoyl moiety is known for its antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxic effects against cancer cell lines, which may be mediated through apoptosis induction.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | COX-2 inhibition | |
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
Properties
IUPAC Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-20(12-14-5-3-2-4-6-14)26(22,23)10-9-19-18(21)15-7-8-16-17(11-15)25-13-24-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXKJKKGEOCISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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